Purity Specification Differentiation Across Established Suppliers
Commercially available batches of CAS 95701-58-9 are sold with distinct minimum purity specifications that directly affect the downstream yield and purity of distigmine bromide. AKSci lists a minimum purity of 95% ; Beyotime supplies material at 97% [1]; and both MolCore and Leyan specify a minimum of 98% . For pharmaceutical intermediate procurement, the 3‑percentage‑point gap between the 95% and 98% specifications represents a substantial difference in impurity load, especially because distigmine bromide monographs typically require individual related substances below 0.10–0.15% [2].
| Evidence Dimension | Minimum Purity Specification (HPLC) |
|---|---|
| Target Compound Data | 95% (AKSci); 97% (Beyotime); 98% (MolCore, Leyan) |
| Comparator Or Baseline | MolCore/Leyan (98% purity) vs. AKSci (95% purity) |
| Quantified Difference | Δ = 3 percentage points (e.g., 98% vs. 95%) |
| Conditions | Vendor certificates of analysis; purity determined by HPLC under standard protocols for carbamate intermediates. |
Why This Matters
Procurement of a 98% minimum purity intermediate reduces the burden of side-reaction by‑products in the critical quaternization step, directly increasing the yield of pharmacopoeia‑grade distigmine bromide.
- [1] Beyotime. (n.d.). Y173881‑1g: 六亚甲基二[甲基氨基甲酸]二‑3‑吡啶基酯 (97%). Retrieved from https://www2.beyotime.com. View Source
- [2] Axios Research. (n.d.). Distigmine Bromide impurity reference standards. Notes that pharmacopoeia methods typically control individual unspecified impurities at NMT 0.10% and specified impurities at NMT 0.15%. Retrieved from https://axios-research.com. View Source
